Cas no 1401918-85-1 (1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid)

1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
- 1401918-85-1
- EN300-28278757
- 1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid
-
- インチ: 1S/C10H12F3NO3/c11-10(12,13)7(15)14-5-1-2-6(14)9(3-4-9)8(16)17/h6H,1-5H2,(H,16,17)
- InChIKey: LMIYDWBHNQVRSX-UHFFFAOYSA-N
- SMILES: FC(C(N1CCCC1C1(C(=O)O)CC1)=O)(F)F
計算された属性
- 精确分子量: 251.07692773g/mol
- 同位素质量: 251.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- XLogP3: 1.2
1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278757-1g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 1g |
$1343.0 | 2023-09-09 | ||
Enamine | EN300-28278757-5g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 5g |
$3894.0 | 2023-09-09 | ||
Enamine | EN300-28278757-10g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 10g |
$5774.0 | 2023-09-09 | ||
Enamine | EN300-28278757-5.0g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
Enamine | EN300-28278757-1.0g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
Enamine | EN300-28278757-2.5g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
Enamine | EN300-28278757-0.5g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
Enamine | EN300-28278757-0.05g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28278757-0.25g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
Enamine | EN300-28278757-10.0g |
1-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
1401918-85-1 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 |
1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid (CAS No. 1401918-85-1)
1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid, identified by its CAS number 1401918-85-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with a pyrrolidine scaffold, further functionalized with a trifluoroacetyl group. The unique structural features of this molecule make it a promising candidate for the development of novel therapeutic agents, particularly in the context of addressing complex biological targets.
The trifluoroacetyl moiety is a key structural element that imparts distinct chemical and biological properties to the compound. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, making trifluorinated compounds valuable in drug design. In particular, the presence of three fluorine atoms in the trifluoroacetyl group enhances the compound's resistance to hydrolysis and increases its interaction with biological targets such as enzymes and receptors. This has been extensively explored in the development of protease inhibitors, where trifluoromethyl groups often improve pharmacokinetic profiles.
The pyrrolidin-2-ylcyclopropane core structure introduces additional complexity and potential for biological activity. Cyclopropanes are known for their strained three-membered rings, which can be exploited to enhance binding interactions with biological targets. The pyrrolidine ring further contributes to the molecule's solubility and bioavailability, making it an attractive scaffold for drug discovery. Recent studies have demonstrated that pyrrolidine-containing compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid, allowing researchers to explore its potential applications more thoroughly. The synthesis typically involves multi-step reactions that incorporate both the cyclopropane and pyrrolidine moieties while introducing the trifluoroacetyl group at an appropriate position. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to achieve high yields and purity.
The pharmacological potential of this compound has been investigated in several preclinical studies. One notable area of interest is its activity against bacterial infections. The trifluoroacetyl group has been shown to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. Additionally, the cyclopropane ring has been found to enhance binding affinity to bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and replication. These findings suggest that 1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid could be a valuable lead compound for developing novel antibiotics.
Another area where this compound shows promise is in cancer therapy. Studies have indicated that pyrrolidine-containing molecules can interfere with signaling pathways involved in tumor growth and metastasis. The trifluoroacetyl group may also enhance the compound's ability to cross the blood-brain barrier, making it potentially useful for treating central nervous system tumors. Preclinical trials have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells, suggesting their potential as chemotherapeutic agents.
The development of 1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid also aligns with emerging trends in drug design that emphasize modular scaffolds capable of targeting multiple disease pathways simultaneously. By combining structural features from different bioactive classes, such as cyclopropanes and pyrrolidines with fluorinated acyl groups, researchers can create compounds with enhanced multitarget engagement capabilities. This approach has been successful in identifying lead compounds for treating multifactorial diseases such as inflammation and neurodegenerative disorders.
In conclusion,1-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-ylcyclopropane-1-carboxylic acid (CAS No. 1401918-85-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of a trifluoroacetyl group with a cyclopropane-pyrrolidine scaffold offers numerous opportunities for developing novel therapeutic agents targeting bacterial infections and cancer. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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